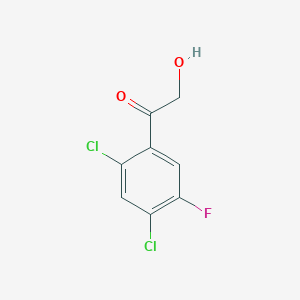
2',4'-Dichloro-5'-fluoro-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dichloro-5’-fluoro-2-hydroxyacetophenone is a chemical compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to an acetophenone backbone. It is commonly used as a research chemical and a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-fluoro-2-hydroxyacetophenone typically involves the chlorination and fluorination of acetophenone derivatives. One common method includes the reaction of 2,4-dichloroacetophenone with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dichloro-5’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives.
Scientific Research Applications
2’,4’-Dichloro-5’-fluoro-2-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
- 2’,4’-Dichloro-5’-fluoroacetophenone
- 5’-Fluoro-2’-hydroxyacetophenone
- 2-Chloro-4’-fluoroacetophenone
Comparison: 2’,4’-Dichloro-5’-fluoro-2-hydroxyacetophenone is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H5Cl2FO2 |
|---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,12H,3H2 |
InChI Key |
UHFGTJUFWRKTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















